molecular formula C26H20N4O4S B2521150 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide CAS No. 693232-90-5

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No.: B2521150
CAS No.: 693232-90-5
M. Wt: 484.53
InChI Key: PVWLGZZLYVPHLT-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound. It features multiple functional groups, including cyano, nitro, keto, and sulfanyl, making it an interesting molecule for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions. A possible synthetic route might involve the following steps:

  • Formation of the Tetrahydropyridine Ring:
    • A Michael addition followed by an intramolecular cyclization.

    • Reagents: A β-keto ester, an α,β-unsaturated nitrile, base catalysts.

  • Nitration:
    • Introducing the nitro group onto the phenyl ring.

    • Reagents: Concentrated nitric acid, sulfuric acid.

  • Sulfenylation:
    • Adding the sulfanyl group to the tetrahydropyridine ring.

    • Reagents: Thiols, oxidizing agents.

  • Acylation:
    • Introducing the diphenylacetamide moiety.

    • Reagents: Diphenylacetyl chloride, base.

Industrial Production Methods: For industrial-scale production, optimization of each step to increase yield and purity is crucial. This might involve:

  • Use of continuous flow reactors for better temperature and mixing control.

  • Solvent recycling and reuse to reduce waste.

  • Automated monitoring systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • This compound can undergo oxidation, leading to the formation of various oxidized derivatives.

    • Reagents: Peroxides, oxygen, other oxidizing agents.

  • Reduction:
    • It can be reduced to form amine derivatives.

    • Reagents: Hydrogen gas, catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution:
    • The nitro and cyano groups can be substituted with other functional groups.

    • Reagents: Halides, nucleophiles, suitable solvents.

Major Products:
  • Oxidation:
    • Oxidized derivatives with altered electronic properties.

  • Reduction:
    • Corresponding amines.

  • Substitution:
    • Various substituted derivatives depending on the substituents used.

Scientific Research Applications

Chemistry:

  • Used as a precursor for more complex molecules in organic synthesis.

  • Studied for its reactivity and stability under various conditions.

Biology:
  • Potential use as a pharmacophore in drug discovery due to its complex structure.

  • Studied for possible biological activities like enzyme inhibition or interaction with biological macromolecules.

Medicine:
  • Investigated for its interactions with cellular pathways and its effects on various disease models.

Industry:
  • Used in the development of advanced materials due to its stability and unique functional groups.

  • Potential use in the creation of specialty chemicals.

Mechanism of Action

Molecular Targets:

  • The compound's biological activity is primarily due to its interaction with specific enzymes or receptors.

  • Its unique structure allows it to bind to active sites, inhibiting or modifying enzyme activity.

Pathways Involved:
  • Inhibition of key biological pathways, such as protein synthesis or metabolic pathways.

  • Potential modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness:

  • Its combination of cyano, nitro, keto, and sulfanyl groups provides unique reactivity and biological activity compared to simpler analogs.

  • More stable under a variety of conditions, making it suitable for industrial applications.

Similar Compounds:
  • 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide:
    • Similar but lacks the diphenylacetamide moiety, resulting in different reactivity and applications.

  • 2-{[3-cyano-4-(3-aminophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide:
    • An amino analog with different biological activities and synthesis challenges.

Conclusion

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a multifaceted compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and unique structure make it a valuable subject for continued research and development.

Properties

IUPAC Name

2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c27-16-23-22(18-8-7-13-21(14-18)30(33)34)15-24(31)28-26(23)35-17-25(32)29(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWLGZZLYVPHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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